molecular formula C11H8ClFN4 B1400597 5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 1159678-57-5

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1400597
CAS No.: 1159678-57-5
M. Wt: 250.66 g/mol
InChI Key: SCSHUKNCTMQNSY-UHFFFAOYSA-N
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Description

5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C11H8ClFN4 and its molecular weight is 250.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Researchers have developed novel Schiff bases and pyrazole derivatives by utilizing related compounds as precursors, highlighting their significant antimicrobial properties. For instance, novel Schiff bases synthesized using a related thiophene-carbonitrile and pyrazole derivatives exhibited excellent antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Pyrazole derivatives have been identified as effective corrosion inhibitors for metals. A study demonstrated that pyranopyrazole derivatives significantly inhibit mild steel corrosion in acidic solutions, providing a cost-effective solution for industrial corrosion problems (Yadav et al., 2016).

Interaction with Other Chemicals

The compound's ability to interact with other chemicals has been explored, leading to the synthesis of complex molecules with potential biological activities. For example, reactions with unsaturated carbonyl compounds have been investigated to understand the mechanism and synthesize new compounds with potential pharmaceutical applications (Liu et al., 2013).

Synthesis of Heterocyclic Compounds

The compound has served as a precursor for synthesizing a wide range of heterocyclic compounds, demonstrating its versatility in organic synthesis. Studies have shown the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidine derivatives from related pyrazole-carbonitriles, highlighting their antiviral and antimicrobial potentials (Shamroukh et al., 2007).

Antiviral Evaluation

The ability of pyrazole derivatives to inhibit viruses has been explored, with some compounds showing promising activity against herpes simplex virus type-1 (HSV-1), offering a foundation for further antiviral drug development (Rashad et al., 2009).

Properties

IUPAC Name

5-amino-1-(2-chloro-4-fluoro-5-methylphenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN4/c1-6-2-10(8(12)3-9(6)13)17-11(15)7(4-14)5-16-17/h2-3,5H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSHUKNCTMQNSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)N2C(=C(C=N2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-Amino-1-(2-chloro-4-fluoro-5-methylphenyl)-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.